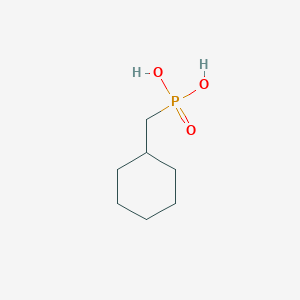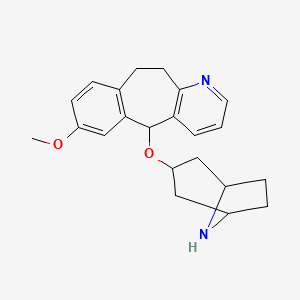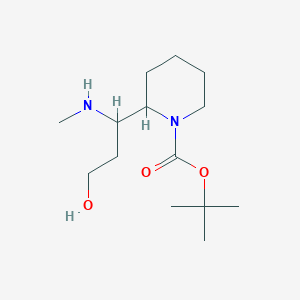
2-Butenamide, 3-(4-methoxyphenyl)-2-methyl-N-2-propenyl-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide is an organic compound characterized by its unique structure, which includes an allyl group, a methoxy group, and a cinnamamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alpha,beta-dimethylcinnamic acid and allylamine.
Esterification: The alpha,beta-dimethylcinnamic acid is first esterified using methanol and a suitable acid catalyst to form the corresponding methyl ester.
Amidation: The methyl ester is then reacted with allylamine under controlled conditions to form the desired cinnamamide derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide may involve large-scale reactors and continuous flow processes to ensure efficient synthesis and high yield. The use of automated systems and advanced purification techniques can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce the double bonds in the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
(Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamic acid
- (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamyl alcohol
Uniqueness
(Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide is unique due to its specific structural features, such as the presence of both an allyl group and a methoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.
Propriétés
Numéro CAS |
60548-52-9 |
|---|---|
Formule moléculaire |
C15H19NO2 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
(Z)-3-(4-methoxyphenyl)-2-methyl-N-prop-2-enylbut-2-enamide |
InChI |
InChI=1S/C15H19NO2/c1-5-10-16-15(17)12(3)11(2)13-6-8-14(18-4)9-7-13/h5-9H,1,10H2,2-4H3,(H,16,17)/b12-11- |
Clé InChI |
ACGWJTQJPVCLTG-QXMHVHEDSA-N |
SMILES isomérique |
C/C(=C(\C)/C(=O)NCC=C)/C1=CC=C(C=C1)OC |
SMILES canonique |
CC(=C(C)C(=O)NCC=C)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)
![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)
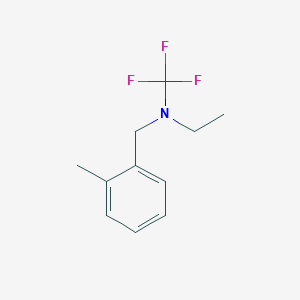
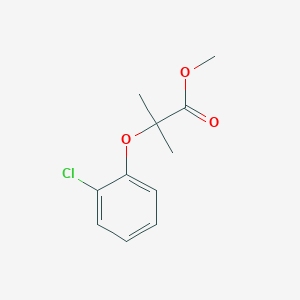

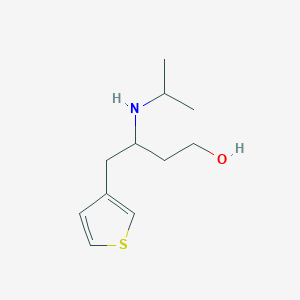
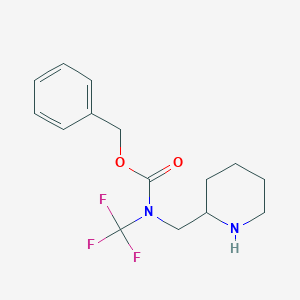


![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)

